1-Acetylcyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-acetylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
InChI Key |
AAVJTHYBTZSWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetylcyclopropane 1 Carboxamide and Analogues
Synthetic Routes to 1-Acetylcyclopropane-1-carboxylic Acid Precursors
The primary precursor for the synthesis of 1-acetylcyclopropane-1-carboxamide is 1-acetylcyclopropane-1-carboxylic acid. The construction of this key intermediate can be achieved through several synthetic pathways, each with its own advantages and limitations.
Alkylation and Cyclization Approaches
A common and effective method for the synthesis of doubly activated cyclopropanes, such as 1-acetylcyclopropane-1-carboxylic acid, involves the alkylation of an active methylene (B1212753) compound followed by an intramolecular cyclization. orgsyn.org This approach leverages the increased acidity of protons situated between two electron-withdrawing groups.
One established route utilizes ethyl acetoacetate (B1235776) as the starting material. orgsyn.org The reaction proceeds by treating ethyl acetoacetate with 1,2-dibromoethane (B42909) in the presence of a strong base. The base deprotonates the α-carbon of the ethyl acetoacetate, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 1,2-dibromoethane, leading to the formation of an intermediate that subsequently cyclizes to form the cyclopropane (B1198618) ring. This method has been reported to produce 1-acetylcyclopropanecarboxylic acid in a 69% yield. orgsyn.org
The general reaction scheme for this approach is as follows:
Step 1: Deprotonation: A strong base removes a proton from the α-carbon of ethyl acetoacetate.
Step 2: Alkylation: The resulting enolate attacks one of the bromine-bearing carbons of 1,2-dibromoethane.
Step 3: Intramolecular Cyclization: A second deprotonation and subsequent intramolecular nucleophilic attack displaces the second bromine atom, forming the cyclopropane ring.
Step 4: Hydrolysis and Decarboxylation: The ester is hydrolyzed to the carboxylic acid, and under certain conditions, decarboxylation may occur, although in this specific case, the acetyl and carboxyl groups are retained.
| Starting Material | Reagents | Product | Yield | Reference |
| Ethyl acetoacetate | 1) Base, 2) 1,2-Dibromoethane | 1-Acetylcyclopropane-1-carboxylic acid | 69% | orgsyn.org |
This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Esterification and Hydrolysis Pathways
Esterification and subsequent hydrolysis represent another viable pathway for the synthesis and purification of 1-acetylcyclopropane-1-carboxylic acid. The Fischer esterification, a classic method for converting carboxylic acids to esters, can be employed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
The resulting ester of 1-acetylcyclopropane-1-carboxylic acid can then be purified, often more easily than the carboxylic acid itself. Following purification, the ester is hydrolyzed back to the carboxylic acid. This hydrolysis can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. masterorganicchemistry.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.com
| Reaction | Reagents | Product | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst | Ester of 1-acetylcyclopropane-1-carboxylic acid | Equilibrium reaction; driven by excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst | 1-Acetylcyclopropane-1-carboxylic acid | Reverse of Fischer esterification; equilibrium process. masterorganicchemistry.com |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), then Acid | 1-Acetylcyclopropane-1-carboxylic acid | Irreversible; forms carboxylate salt intermediate. youtube.com |
This two-step sequence of esterification and hydrolysis can be a useful strategy for obtaining a high-purity sample of the carboxylic acid precursor.
Conversion from Related Cyclopropyl (B3062369) Compounds
1-Acetylcyclopropane-1-carboxylic acid can also be synthesized from other appropriately functionalized cyclopropane derivatives. A notable example is the conversion from a cyclopropyl nitrile. The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation in organic synthesis. orgsyn.org
For instance, a synthetic route could involve the preparation of 1-acetylcyclopropane-1-carbonitrile (B188545). This nitrile could then be subjected to hydrolysis under acidic or basic conditions to yield the desired carboxylic acid. The hydrolysis typically proceeds in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org
Another potential pathway involves the oxidation of a corresponding cyclopropyl methyl ketone. For example, cyclopropanecarboxylic acid has been prepared by the oxidation of cyclopropyl methyl ketone with sodium hypobromite. orgsyn.org A similar strategy could theoretically be applied where a di-functionalized cyclopropane is selectively oxidized.
Direct and Indirect Synthesis of 1-Acetylcyclopropane-1-carboxamide
Once the 1-acetylcyclopropane-1-carboxylic acid precursor has been synthesized, the final step is the formation of the amide bond to yield 1-acetylcyclopropane-1-carboxamide.
Amidation Reactions of Carboxylic Acid Derivatives
The most direct method for the synthesis of 1-acetylcyclopropane-1-carboxamide is the amidation of its corresponding carboxylic acid. This transformation typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.
A variety of coupling reagents can be used to facilitate this reaction. One such reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which has been successfully used in the synthesis of other 1-phenylcyclopropane carboxamide derivatives. nih.gov The general procedure involves reacting the carboxylic acid with the amine source in the presence of the coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethylformamide (DMF). nih.gov
| Carboxylic Acid Derivative | Coupling Reagent | Amine Source | Product |
| 1-Acetylcyclopropane-1-carboxylic acid | HATU | Ammonia or equivalent | 1-Acetylcyclopropane-1-carboxamide |
| 1-Acetylcyclopropane-1-carbonyl chloride | N/A | Ammonia | 1-Acetylcyclopropane-1-carboxamide |
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The acyl chloride can then be reacted with ammonia to form the amide. This is a highly effective method, although it requires an additional synthetic step.
Conversion from Nitriles or Other Functional Groups
An alternative approach to the synthesis of 1-acetylcyclopropane-1-carboxamide involves the partial hydrolysis of a nitrile precursor, 1-acetylcyclopropane-1-carbonitrile. The hydrolysis of a nitrile can be controlled to stop at the amide stage, although this can sometimes be challenging as the amide can be further hydrolyzed to the carboxylic acid. libretexts.org
Another potential, though less direct, route could involve the synthesis of a primary cyclopropylamine (B47189) from a nitrile precursor, followed by acylation. For example, there are methods for the synthesis of primary cyclopropylamines from nitriles using a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.org The resulting 1-aminocyclopropane derivative could then be acylated to introduce the acetyl group and form the final carboxamide product, although this would likely involve protection and deprotection steps for the amine and carboxyl functionalities.
Chemical Transformations and Reactivity of 1 Acetylcyclopropane 1 Carboxamide
Reactions of the Carboxamide Moiety
The carboxamide functional group in 1-acetylcyclopropane-1-carboxamide is a versatile handle for various chemical modifications. These transformations primarily involve the manipulation of the carbon-nitrogen bond and the carbonyl oxygen, leading to the formation of other important functional groups or more complex molecular architectures.
Conversion to Nitriles
The dehydration of the primary amide in 1-acetylcyclopropane-1-carboxamide to its corresponding nitrile, 1-acetylcyclopropane-1-carbonitrile (B188545), is a synthetically useful transformation. This reaction is typically achieved using dehydrating agents. For instance, it has been reported that 1-acetylcyclopropane-1-carboxamide can be converted to 1-acetylcyclopropane-1-carbonitrile using methanesulfonyl chloride in the presence of pyridine. researchgate.netkoreascience.kr Another method employs acetyl chloride in toluene (B28343) to achieve the same transformation. koreascience.kr These reactions proceed by activation of the amide oxygen, followed by elimination of water.
Table 1: Reagents for the Conversion of 1-Acetylcyclopropane-1-carboxamide to 1-Acetylcyclopropane-1-carbonitrile
| Reagent System | Solvent | Reference |
| Methanesulfonyl Chloride/Pyridine | - | researchgate.netkoreascience.kr |
| Acetyl Chloride | Toluene | koreascience.kr |
Amidations and Related Coupling Reactions
The amide group of 1-acetylcyclopropane-1-carboxamide can undergo further reactions, such as N-functionalization, to create more complex amide derivatives. While specific examples for 1-acetylcyclopropane-1-carboxamide are not extensively detailed in the provided search results, the general reactivity of amides suggests that it can participate in various coupling reactions. For instance, the related compound 1-acetylcyclopropane-1-carboxylic acid has been coupled with other molecules using peptide coupling reagents like EDCI·HCl and DMAP, which indicates that the corresponding amide could potentially be synthesized through similar amidation protocols. rsc.org
Site-Selective Functionalization of Amide Groups
The selective functionalization of the amide group in the presence of the ketone is a key challenge. However, research on related systems provides insights into potential selective reactions. For example, a study on the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide (NXS) in the presence of a carboxylic acid catalyst demonstrates a highly efficient C-O bond formation. lnu.edu.cn In this reaction, the amide oxygen acts as a nucleophile, attacking an in situ generated halonium ion, leading to a tandem oxa-cyclization and subsequent ring opening of the cyclopropane (B1198618). lnu.edu.cn This indicates that the amide oxygen can be selectively involved in bond formation under specific reaction conditions. lnu.edu.cn
Reactivity of the Cyclopropane Ring
The cyclopropane ring in 1-acetylcyclopropane-1-carboxamide is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger ring systems. This strain energy can be released in various chemical transformations, making the cyclopropane ring an active participant in reactions.
Ring-Opening Reactions
The strained three-membered ring of 1-acetylcyclopropane-1-carboxamide is susceptible to ring-opening reactions under various conditions. These reactions are often initiated by nucleophiles or electrophiles and are driven by the release of ring strain.
A notable example is the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide (NXS). lnu.edu.cn This reaction, catalyzed by a carboxylic acid, proceeds through a halonium-initiated tandem oxa-cyclization where the amide oxygen attacks the activated cyclopropane ring, leading to the formation of 5-amino-3(2H)-furanones. lnu.edu.cn The final step involves the ring opening of the cyclopropane triggered by an external nucleophile. lnu.edu.cn
Acid-catalyzed ring-opening is another important transformation. For instance, in the synthesis of pterosin sesquiterpenes, a cycloadduct derived from a related 1-acetyl-1-(diazoacetyl)cyclopropane undergoes an acid-catalyzed cyclopropyl (B3062369) ring opening as a key step. acs.org This facility of ring-opening is attributed to the gain in aromaticity in the final product. acs.org The parent compound, 1-acetylcyclopropane-1-carboxylic acid, has also been shown to undergo rearrangement reactions in the presence of sodium hydroxide, which likely involves the opening of the cyclopropane ring. biosynth.com
Table 2: Examples of Ring-Opening Reactions
| Reactant/Condition | Product Type | Reference |
| N-halosuccinimide (NXS), Carboxylic Acid Catalyst | 5-Amino-3(2H)-furanones | lnu.edu.cn |
| Acid Catalyst | Pterosin-type sesquiterpenes | acs.org |
| Sodium Hydroxide | Rearrangement products | biosynth.com |
Reactions Induced by Strained Ring Properties
The inherent strain of the cyclopropane ring makes it a useful component in cycloaddition reactions. While a direct example with 1-acetylcyclopropane-1-carboxamide is not provided in the search results, the reactivity of a closely related derivative, 1-acetyl-1-(diazoacetyl)cyclopropane, is illustrative. acs.org This compound, upon catalysis with Rh(II), forms a five-membered cyclic carbonyl ylide which then undergoes a [3+2] dipolar cycloaddition with various dipolarophiles. acs.org This demonstrates how the strained ring can be a precursor to reactive intermediates for cycloaddition reactions. The strain in the cyclopropane ring of similar compounds is also known to facilitate [2+1] cycloaddition reactions. smolecule.com
Transformations of the Acetyl Group
The acetyl group in 1-acetylcyclopropane-1-carboxamide is a key site for various chemical modifications, including reductions, oxidations, and nucleophilic additions.
Reduction to Alcohols
The acetyl group can be reduced to form the corresponding alcohol. This transformation is typically achieved using hydride reagents. For instance, the reduction of a ketone to a secondary alcohol can be accomplished through the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids and esters to primary alcohols, milder reagents are often employed for the selective reduction of ketones in the presence of other functional groups. libretexts.orglibretexts.org The choice of reducing agent is crucial to avoid unwanted side reactions.
The reduction of a carbonyl group to an alcohol is a fundamental transformation in organic synthesis. libretexts.org The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the alcohol. libretexts.org
| Reactant | Reagent | Product |
| Ketone | Hydride Reagent (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol |
| Aldehyde | Hydride Reagent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Ester | LiAlH₄ | Primary Alcohol |
This table provides a general overview of carbonyl reduction reactions and is not specific to 1-acetylcyclopropane-1-carboxamide.
Oxidation Reactions
The oxidation of the acetyl group in 1-acetylcyclopropane-1-carboxamide is another potential transformation. Generally, the oxidation of a methyl ketone can be achieved through various methods, including the haloform reaction or with stronger oxidizing agents. However, the oxidation of secondary alcohols, which would be the product of the acetyl group's reduction, typically yields ketones. le.ac.uklibretexts.org Further oxidation of a ketone is generally difficult under standard conditions but can occur under harsh conditions or with specific reagents like peroxy acids in a Baeyer-Villiger oxidation, which would convert the ketone to an ester. wiley-vch.deucr.edu
The Baeyer-Villiger oxidation is a notable reaction where a ketone is converted to an ester by treatment with a peroxyacid. wiley-vch.deacs.org The reaction involves the migration of an alkyl or aryl group from the carbonyl carbon to an adjacent oxygen atom. wiley-vch.de
| Reactant | Reagent | Product |
| Secondary Alcohol | Oxidizing Agent (e.g., CrO₃, PCC) | Ketone |
| Ketone | Peroxyacid (e.g., m-CPBA) | Ester |
| Aldehyde | Oxidizing Agent (e.g., CrO₃, KMnO₄) | Carboxylic Acid |
This table illustrates general oxidation reactions of carbonyl-related compounds.
Nucleophilic Additions to the Carbonyl
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. pdx.edu This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon and the π-bond of the carbonyl group is broken, forming a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequent protonation of the intermediate yields the addition product. savemyexams.com A wide variety of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), cyanide ions, and amines. pdx.edu
The reactivity of the carbonyl group towards nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. pdx.edu
| Nucleophile | Product of Addition to a Ketone |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Cyanide Ion (CN⁻) | Cyanohydrin |
| Amine (RNH₂) | Imine (after dehydration) |
| Hydride Ion (H⁻) | Secondary Alcohol |
This table outlines common nucleophilic addition reactions to a ketone.
Rearrangement Reactions
The cyclopropane ring in 1-acetylcyclopropane-1-carboxamide introduces strain into the molecule, which can be a driving force for various rearrangement reactions. nih.gov Vinylcyclopropanes, for example, are known to undergo thermal rearrangements to form cyclopentenes. nih.gov While 1-acetylcyclopropane-1-carboxamide itself is not a vinylcyclopropane, the presence of the cyclopropyl moiety suggests the potential for rearrangements under specific conditions, such as high temperatures or in the presence of catalysts.
Rearrangement reactions of cyclopropane derivatives often involve the cleavage of a C-C bond within the three-membered ring. For instance, 1-acetylcyclopropane-1-carboxylic acid has been shown to undergo rearrangement reactions. biosynth.com The specific nature of these rearrangements for 1-acetylcyclopropane-1-carboxamide would depend on the reaction conditions and the reagents employed. Some well-known rearrangement reactions involving carbonyl compounds include the Baeyer-Villiger oxidation (which is also an oxidation reaction) and the Favorskii rearrangement of α-haloketones. wiley-vch.de Another relevant rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. bdu.ac.in
| Rearrangement Name | Starting Material | Product | Key Features |
| Baeyer-Villiger Oxidation | Ketone | Ester | Insertion of an oxygen atom adjacent to the carbonyl group. wiley-vch.de |
| Hofmann Rearrangement | Primary Amide | Primary Amine | Loss of the carbonyl carbon. bdu.ac.in |
| Curtius Rearrangement | Acyl Azide | Isocyanate | Thermal or photochemical decomposition of an acyl azide. bdu.ac.in |
| Fries Rearrangement | Phenolic Ester | Hydroxy Aryl Ketone | Migration of an acyl group to an aromatic ring. bdu.ac.in |
This table provides examples of rearrangement reactions that involve functional groups present in or related to 1-acetylcyclopropane-1-carboxamide.
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Substituted 1-Acetylcyclopropane-1-carboxamide Derivatives
The synthesis of derivatives based on the cyclopropane (B1198618) carboxamide core is a subject of ongoing research, employing various methodologies to generate functionally diverse molecules. bulletin.am A common strategy involves the modification of a precursor, 1-acetylcyclopropane-1-carboxylic acid, which can be synthesized and subsequently reacted with various amines to form the desired carboxamide derivatives. researchgate.net
One general approach for creating related 1-substituted cyclopropane carboxamides involves the α-alkylation of an appropriate nitrile with a dihaloalkane, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov This acid can then be coupled with a variety of amines using standard coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to yield the final carboxamide derivatives. nih.gov Another versatile synthesis route starts with materials like malonic acid, which undergo a series of reactions including condensation, amidation with N,O-dimethylhydroxylamine, cyclopropanation using trimethylsulfonium (B1222738) iodide, and finally, amide formation with a target amine. mdpi.com
These synthetic pathways allow for the introduction of a wide range of substituents on both the cyclopropane ring and the amide nitrogen, enabling the systematic exploration of structure-activity relationships.
Table 1: Selected Synthetic Strategies for Cyclopropane Carboxamide Derivatives
| Starting Material(s) | Key Steps | Type of Derivative | Reference(s) |
| 2-Phenylacetonitrile derivatives, 1,2-Dibromoethane (B42909) | α-Alkylation, Nitrile hydrolysis to acid, Amide coupling (e.g., with HATU) | Substituted 1-Phenylcyclopropane carboxamides | nih.gov |
| Malonic acid, N,O-Dimethylhydroxylamine, Trimethylsulfonium iodide | Condensation, Weinreb amidation, Cyclopropanation, Hydrolysis, Amide coupling (EDCI, HOBT) | 2-Aryl-N-substituted-cyclopropane-1-carboxamides | mdpi.com |
| 1-Acetylcyclopropane-1-carboxylic acid, Imines | Metal-free reaction yielding heterocyclic structures | 1,3-Oxazinen-4-ones | researchgate.net |
| Donor-Acceptor (DA) Cyclopropanes, Nitriles | Lewis acid promoted [3+2] cycloaddition | Pyrroles | researchgate.net |
Impact of Substituent Effects on Reactivity and Synthetic Utility
The nature and position of substituents on the 1-acetylcyclopropane-1-carboxamide framework profoundly influence the molecule's reactivity and its utility as a synthetic intermediate. The strained three-membered ring is a key feature, enhancing reactivity towards certain reagents and enabling ring-opening reactions to access more complex molecular architectures. bulletin.am
Acid-mediated reactions, for instance, can activate the cyclopropane ring. researchgate.net Studies on related hydroxy-substituted cyclopropanecarboxamides show that treatment with a strong acid like triflic acid can lead to intramolecular cyclization, forming cyclopropylidene iminolactones through an S_N2 attack of the amidic oxygen. researchgate.net This highlights how substituents providing a nucleophilic handle can dramatically alter the reaction pathway.
Exploration of Novel Molecular Architectures Incorporating the Cyclopropane Carboxamide Unit
The cyclopropane carboxamide unit serves as a versatile building block for constructing novel and complex molecular architectures. researchgate.net Its rigid structure is frequently used to constrain peptide backbones or to correctly position functional groups for interaction with biological targets. researchgate.net
Chemists have successfully incorporated this unit into a variety of larger molecular systems. One area of exploration is the synthesis of heterocyclic compounds. Donor-acceptor cyclopropanes, which share the core strained ring system, undergo formal [3+2] cycloadditions with nitriles to construct substituted pyrroles, which are important motifs in medicinal chemistry. researchgate.net Another approach uses 1-acetylcyclopropane-1-carboxylic acid in reactions with imines to expediently synthesize 1,3-oxazinen-4-ones in a metal-free process. researchgate.net
Furthermore, the cyclopropane carboxamide scaffold has been integrated into molecules designed for specific biological targets. mdpi.com For example, a series of N-aryl and N-heteroaryl-2-arylcyclopropane-1-carboxamides were synthesized and evaluated as potential antimicrobial agents. mdpi.com Molecular docking studies of these compounds with the enzyme sterol 14-α demethylase (CYP51), a key target for antifungal drugs, revealed that specific substituents enabled favorable binding interactions, such as hydrogen bonds and π-π stacking, within the enzyme's active site. mdpi.com This demonstrates how the cyclopropane carboxamide core can be systematically decorated to create potent and selective enzyme inhibitors.
Table 2: Examples of Novel Architectures Incorporating the Cyclopropane Carboxamide Unit
| Resulting Molecular Architecture | Synthetic Approach | Intended Application/Study | Reference(s) |
| Pyrroles | [3+2] Cycloaddition of donor-acceptor cyclopropanes with nitriles | Synthesis of complex heterocyclic systems | researchgate.net |
| 1,3-Oxazinen-4-ones | Reaction of 1-acetylcyclopropane-1-carboxylic acid with imines | Expedient, metal-free synthesis of heterocycles | researchgate.net |
| N-Aryl/N-Heteroaryl-2-arylcyclopropane-1-carboxamides | Multi-step synthesis followed by amide coupling | Antimicrobial agents targeting CYP51 enzyme | mdpi.com |
| Heterocyclic Carboxamides (e.g., Pyridine, Thiophene) | Amide coupling of heterocyclic acids with piperazinylbutylamines | Potential antipsychotic agents targeting D₂/5-HT₂ₐ receptors | acs.org |
Role As a Synthetic Building Block in Complex Molecule Synthesis
Utilization in the Synthesis of Heterocyclic Compounds
1-Acetylcyclopropane-1-carboxamide is a key precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. lnu.edu.cnopenmedicinalchemistryjournal.comnih.gov
Furanone Derivatives
A significant application of 1-acetylcyclopropane-1-carboxamides is in the synthesis of 5-amino-3(2H)-furanones. lnu.edu.cn A highly efficient carbon-oxygen bond formation can be achieved through a carboxylic acid-catalyzed reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide (NXS). lnu.edu.cn This method provides a novel and atom-economical route to these biologically important furanone cores, which are present in a number of natural products. lnu.edu.cn The reaction proceeds via a proposed mechanism involving a halonium-initiated tandem oxa-cyclization and subsequent ring-opening of the cyclopropane (B1198618). lnu.edu.cn
The versatility of this method is demonstrated by the variety of nucleophiles that can be used to open the cyclopropane ring, leading to a diverse range of substituted 5-amino-3(2H)-furanones. lnu.edu.cn The reaction conditions can be optimized, with Brønsted acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) showing high efficiency. lnu.edu.cn
Table 1: Synthesis of 5-Amino-3(2H)-furanones from 1-Acetylcyclopropanecarboxamides
| Starting Material | Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1-acetyl-N-benzylcyclopropanecarboxamide | NBS | TsOH | 5-(benzylamino)-4-(2-bromoethyl)furan-3(2H)-one | 96 |
| 1-acetyl-N-benzylcyclopropanecarboxamide | NBS | TFA | 5-(benzylamino)-4-(2-bromoethyl)furan-3(2H)-one | 94 |
| 1-acetyl-N-phenylcyclopropanecarboxamide | NBS | TsOH | 4-(2-bromoethyl)-5-(phenylamino)furan-3(2H)-one | 95 |
| 1-acetyl-N-(4-methoxyphenyl)cyclopropanecarboxamide | NBS | TsOH | 4-(2-bromoethyl)-5-((4-methoxyphenyl)amino)furan-3(2H)-one | 92 |
Data sourced from a study on the halonium-initiated C-O bond formation. lnu.edu.cn
Oxazinen-4-ones
1-Acetylcyclopropane-1-carboxylic acid, a derivative of the title compound, is utilized in the synthesis of 1,3-oxazinen-4-ones. researchgate.net These scaffolds are of medicinal importance and can be synthesized in a high-yielding, operationally simple, and rapid manner by reacting 1-acetylcyclopropane-1-carboxylic acid with a range of imines. researchgate.net This novel strategy provides access to this important heterocyclic system under ambient temperature and pressure with a broad substrate scope. researchgate.net
Pyrazolopyrimidines
While direct synthesis from 1-acetylcyclopropane-1-carboxamide is not explicitly detailed, the pyrazolopyrimidine scaffold is often constructed through the condensation of aminopyrazoles with various carbonyl compounds or their equivalents. nih.govbme.hu Given that 1-acetylcyclopropane-1-carboxamide can be a source of diketone-like synthons through ring-opening reactions, it represents a potential precursor for the synthesis of functionalized pyrazolopyrimidines. lnu.edu.cn Pyrazolopyrimidines are recognized as bioisosteres of purines and exhibit a wide range of biological activities, making their synthesis an area of significant interest. researchgate.net
Application in the Construction of Functionalized Cyclopropane Systems
The cyclopropane ring is a recurring motif in many natural products and biologically active molecules due to its unique conformational and electronic properties. nih.gov 1-Acetylcyclopropane-1-carboxamide and its derivatives serve as valuable starting materials for the synthesis of more complex and functionalized cyclopropane systems. nih.govsmolecule.comresearchgate.net
For instance, the esterification of 1-acetylcyclopropane-1-carboxylic acid with benzyl (B1604629) alcohol yields benzyl 1-acetylcyclopropane-1-carboxylate. smolecule.com The presence of the acetyl and benzyl groups enhances its reactivity for further chemical transformations. smolecule.com Furthermore, 1-acetylcyclopropane-1-carboxamide can be converted to 1-acetylcyclopropane-1-carbonitrile (B188545), a versatile intermediate for the synthesis of more intricate organic compounds. researchgate.netkoreascience.kr This transformation can be achieved using reagents like methanesulfonyl chloride in the presence of pyridine. researchgate.netkoreascience.kr
Contribution to Fragment-Based Approaches in Chemical Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. nih.govopenaccessjournals.comnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," as starting points for developing more potent and selective drug candidates. openaccessjournals.commdpi.com The rigid and three-dimensional nature of the cyclopropane ring makes it an attractive scaffold for the design of fragments. dtu.dkwhiterose.ac.uk
1-Acetylcyclopropane-1-carboxamide, with its defined stereochemistry and functional groups, can be considered a valuable fragment for screening against biological targets. koreascience.kr Its relatively low molecular weight and structural complexity align with the principles of FBDD. mdpi.com The functional groups on the cyclopropane ring provide handles for fragment growing, linking, or merging strategies to enhance binding affinity and develop more elaborate drug-like molecules. mdpi.com The unique conformational constraints imposed by the cyclopropane ring can lead to improved binding to target proteins and enhanced metabolic stability. nih.gov
Mechanistic Studies and Reaction Pathway Elucidation
Investigation of Reaction Mechanisms (e.g., Halonium-initiated, Acid-catalyzed)
Halonium-initiated Reactions:
A significant area of study has been the halonium-initiated reactions of 1-acetylcyclopropanecarboxamides. These reactions, typically using an N-halosuccinimide (NXS) such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), lead to the formation of biologically relevant 5-amino-3(2H)-furanones. nih.govacs.org The proposed mechanism involves a tandem oxa-cyclization and ring-opening of the cyclopropane (B1198618). nih.govacs.org
The reaction is believed to proceed through the formation of a halonium ion intermediate. This is followed by an intramolecular oxa-cyclization where the amide oxygen acts as a nucleophile. rsc.org Subsequent opening of the strained cyclopropane ring leads to the formation of the furanone ring system. nih.govacs.orgrsc.org This process represents an efficient method for C-O bond formation. nih.govacs.org
Two potential pathways have been proposed following the formation of the initial halonium ion intermediate from related 1-alkenoylcyclopropane carboxamides, which provides insight into the reactivity of the acetylcyclopropane core. rsc.org
Path A: Involves intramolecular oxa-cyclization, deprotonation, 1,2-migration, β-hydride elimination, cyclopropane ring opening, and recyclization. rsc.org
Path B: Consists of a halo-oxa-cyclization, cyclopropyl (B3062369) ring opening, and a retro-aldol reaction. rsc.org
The specific pathway and resulting product are often determined by the substituents on the cyclopropane derivative. rsc.org
Acid-catalyzed Reactions:
Acid catalysis plays a crucial role in the transformations of cyclopropyl ketones. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the acetyl group can be protonated, which activates the cyclopropane ring towards nucleophilic attack and rearrangement. acs.orgacs.org For instance, methanesulfonic acid has been used to catalyze the ring-opening and subsequent glycosylation of a related 1,2-(acetylcyclopropane)-annulated D-lyxofuranose. researchgate.netacs.org This demonstrates the utility of acid catalysis in promoting the ring-opening of the acetylcyclopropane moiety to generate useful intermediates. researchgate.net
The rearrangement of protonated cyclopropyl ketones can lead to the formation of 1-oxacyclopent-1-enyl cations. acs.org Lewis acids like SnCl₄ have also been employed to mediate the ring-expansion of cyclopropyl ketones in a domino ring-opening/recyclization process to synthesize furoquinoline derivatives. rsc.org
Role of Catalysts and Reagents in Directed Synthesis
The choice of catalysts and reagents is critical in steering the reaction of 1-Acetylcyclopropane-1-carboxamide towards a desired product.
In halonium-initiated reactions, the selection of the halogen source (NBS or NIS) can influence the reaction outcome. rsc.org Carboxylic acids have been found to be effective catalysts for the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimides. nih.govacs.org A screening of various catalysts for the synthesis of 5-amino-3(2H)-furanones from 1-acetylcyclopropanecarboxamides revealed the efficacy of both Lewis and Brønsted acids. acs.org
| Catalyst Type | Catalyst Example | Role in Transformation |
| Halogen Source | N-Bromosuccinimide (NBS) | Initiates halonium formation for subsequent cyclization and ring-opening. nih.govacs.org |
| Brønsted Acid | Carboxylic Acids | Catalyzes the reaction with N-halosuccinimide to form 5-amino-3(2H)-furanones. nih.govacs.org |
| Lewis Acid | SnCl₄ | Mediates ring-expansion of cyclopropyl ketones. rsc.org |
The synthesis of related cyclopropane derivatives also highlights the importance of specific reagents. For example, the synthesis of methyl 1-acetylcyclopropane-1-carboxylate involves the use of potassium carbonate (K₂CO₃) as a base in acetonitrile (B52724) (MeCN). whiterose.ac.uk
Kinetic Studies of Key Transformations
While specific kinetic data for the transformations of 1-Acetylcyclopropane-1-carboxamide are not extensively detailed in the provided search results, kinetic studies of related donor-acceptor cyclopropanes offer valuable insights into the factors influencing reaction rates.
For donor-acceptor cyclopropanes, the electronic properties of the substituents have a significant impact on the reaction kinetics of cycloaddition reactions. researchgate.net Increasing the electron density of the donor group can accelerate the reaction, while electron-withdrawing groups can slow it down. researchgate.net This suggests that the acetyl and carboxamide groups in 1-Acetylcyclopropane-1-carboxamide, both being electron-withdrawing, will significantly influence the kinetics of its transformations.
The following table summarizes factors that are known to influence the kinetics of related cyclopropane transformations and are likely to be relevant for 1-Acetylcyclopropane-1-carboxamide.
| Influencing Factor | Observation in Related Systems |
| Substituent Effects | Electron density of donor/acceptor groups significantly alters reaction rates in cycloadditions. researchgate.net |
| Catalyst Loading | In Rh(II)-catalyzed cyclopropanations, catalyst loading impacts reaction efficiency. nsf.gov |
| Reaction Progress | Reaction progress kinetic analysis has been used to identify rate-determining steps. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are fundamental tools for investigating the electronic structure and energetic properties of molecules. unl.pt Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict molecular geometries, vibrational frequencies, and reaction energetics. als-journal.comriken.jp
For 1-acetylcyclopropane-1-carboxamide, DFT methods, particularly those incorporating electron correlation effects like B3LYP, are well-suited to provide accurate descriptions of its properties. als-journal.com These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often comparable to experimental data. als-journal.com Hartree-Fock, while a more foundational and less computationally expensive method, provides a good initial approximation but is generally less accurate than DFT for predicting properties of complex molecules due to its neglect of electron correlation. riken.jp
A key aspect of these calculations is the choice of the basis set, which describes the atomic orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, generally lead to more accurate results but at a higher computational cost. als-journal.com The table below illustrates a selection of quantum chemical methods and their typical applications and expected accuracy for a molecule like 1-acetylcyclopropane-1-carboxamide.
| Method | Typical Application | Expected Accuracy |
| Hartree-Fock (HF) | Initial geometry optimization, wavefunction analysis | Qualitative, good for initial structures |
| B3LYP/6-31G(d) | Geometry optimization, vibrational frequencies | Good for geometries and relative energies |
| M06-2X/6-311+G(d,p) | Thermochemistry, kinetic barriers | High accuracy for main-group chemistry |
| CCSD(T) | High-accuracy single-point energies | Gold standard for small molecules |
This table is illustrative and the choice of method depends on the specific property of interest and available computational resources.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is crucial to its function and reactivity. Molecular modeling and conformational analysis aim to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For 1-acetylcyclopropane-1-carboxamide, the primary degrees of freedom are the rotation around the C-C bond connecting the acetyl group to the cyclopropane (B1198618) ring and the C-C bond connecting the carboxamide group to the ring.
Due to the steric bulk of the acetyl and carboxamide groups, free rotation is likely hindered. Conformational analysis would involve systematically rotating these groups and calculating the energy at each step to map out the potential energy surface. This process can identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. ethz.ch
The relative energies of different conformers can be used to calculate their equilibrium populations. For instance, a hypothetical conformational analysis might reveal the following low-energy conformers and their relative stabilities.
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | 0° (eclipsed) | 2.5 | 1.8 |
| B | 60° (gauche) | 0.5 | 42.1 |
| C | 120° (eclipsed) | 3.0 | 0.9 |
| D | 180° (anti) | 0.0 | 55.2 |
This is a hypothetical data table to illustrate the output of a conformational analysis. The actual values for 1-acetylcyclopropane-1-carboxamide would require specific calculations.
Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the step-by-step mechanism of a chemical reaction. rsc.org For 1-acetylcyclopropane-1-carboxamide, a key reaction of interest is the ring-opening of the strained cyclopropane ring, which can be initiated by nucleophilic attack or under thermal conditions. ethz.ch
By calculating the energies of reactants, products, and all intermediate structures and transition states, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For example, a computational study of the acid-catalyzed ring-opening of a cyclopropyl (B3062369) ketone could reveal a multi-step pathway involving protonation of the carbonyl oxygen, followed by cleavage of a C-C bond in the cyclopropane ring to form a carbocation intermediate, which is then trapped by a nucleophile. ethz.ch DFT calculations can precisely model the geometries and energies of the transition states for each of these steps.
Prediction of Reactivity and Selectivity
Beyond understanding known reactions, computational chemistry can also predict the reactivity of a molecule and the selectivity of its reactions. researchgate.net For 1-acetylcyclopropane-1-carboxamide, this could involve predicting which site of the molecule is most susceptible to nucleophilic or electrophilic attack.
Analysis of the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into its reactivity. The HOMO indicates regions of the molecule that are electron-rich and likely to react with electrophiles, while the LUMO indicates electron-poor regions susceptible to nucleophilic attack.
Furthermore, calculated electrostatic potential (ESP) maps can visualize the charge distribution on the molecule's surface, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. This information can be used to predict the regioselectivity of reactions, for example, whether a nucleophile would preferentially attack the carbonyl carbon of the acetyl group or the carboxamide group.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 1-Acetylcyclopropane-1-carboxamide. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled. mdpi.com
For 1-Acetylcyclopropane-1-carboxamide (C₆H₉NO₂), the spectra would reveal distinct signals corresponding to each unique set of protons and carbons. The expected signals are based on the molecule's structure, which features a quaternary cyclopropyl (B3062369) carbon attached to both an acetyl group and a carboxamide group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals.
A singlet for the methyl (CH₃) protons of the acetyl group. This signal would appear in the aliphatic region, typically around 2.0-2.5 ppm, deshielded by the adjacent carbonyl group. oregonstate.edupressbooks.pub
Two signals for the four protons on the cyclopropane (B1198618) ring. Due to the substitution pattern, the two CH₂ groups of the cyclopropane ring are diastereotopic. The protons on the same carbon are not equivalent, and they will likely appear as complex multiplets. These signals are expected in the range of 0.8-1.9 ppm. oregonstate.edu The protons closer to the electron-withdrawing acetyl and carboxamide groups would be shifted slightly downfield compared to an unsubstituted cyclopropane.
A broad signal for the two protons of the primary amide (-CONH₂) group. The chemical shift of these protons can vary widely and is dependent on solvent and concentration, but typically appears between 5.0 and 8.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. hw.ac.uk For 1-Acetylcyclopropane-1-carboxamide, six distinct signals are predicted.
Two signals for the carbonyl carbons: one for the ketone (C=O) and one for the amide (C=O). Ketone carbonyls typically appear far downfield, in the range of 205-220 ppm, while amide carbonyls are found between 165-185 ppm. hw.ac.ukresearchgate.net
One signal for the methyl carbon (CH₃) of the acetyl group, expected in the range of 20-30 ppm. researchgate.net
One signal for the quaternary carbon of the cyclopropane ring, which is attached to the two functional groups.
Two signals for the two methylene (B1212753) (CH₂) carbons of the cyclopropane ring, typically appearing in the upfield region of the spectrum.
Table 1: Predicted NMR Spectroscopic Data for 1-Acetylcyclopropane-1-carboxamide
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(O)CH₃ | ~2.1 | Singlet (s) | -C(O)CH₃ | ~205-220 |
| Cyclopropane CH₂ | ~1.0 - 1.5 | Multiplet (m) | -C(O)NH₂ | ~170-180 |
| -CONH₂ | ~5.0 - 8.0 | Broad Singlet (br s) | Quaternary Cyclopropane C | ~30-40 |
| -C(O)CH₃ | ~20-30 | |||
| Cyclopropane CH₂ | ~15-25 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 1-Acetylcyclopropane-1-carboxamide, the molecular formula is C₆H₉NO₂, corresponding to a monoisotopic molecular weight of approximately 127.14 g/mol . bldpharm.combldpharm.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 127.
The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Common fragmentation pathways for 1-Acetylcyclopropane-1-carboxamide would likely involve the cleavage of the bonds adjacent to the carbonyl groups, which are typically weak points in a molecule.
Plausible Fragmentation Pathways:
Loss of the acetyl group: Cleavage of the bond between the cyclopropane ring and the acetyl carbonyl group would result in the loss of a CH₃CO• radical (43 Da), leading to a fragment ion at m/z 84.
Loss of the carboxamide group: Cleavage could lead to the loss of the •CONH₂ radical (44 Da), resulting in a fragment at m/z 83.
McLafferty Rearrangement: While less common for cyclopropyl ketones, rearrangement followed by cleavage could occur.
Ring Opening: The high-energy impact could induce the opening of the cyclopropane ring, followed by further fragmentation.
Table 2: Predicted Mass Spectrometry Fragments for 1-Acetylcyclopropane-1-carboxamide
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 127 | [M]⁺ (Molecular Ion) | - |
| 84 | [M - COCH₃]⁺ | •COCH₃ |
| 83 | [M - CONH₂]⁺ | •CONH₂ |
| 43 | [CH₃CO]⁺ | •C₄H₄(CONH₂) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. specac.com The IR spectrum of 1-Acetylcyclopropane-1-carboxamide would be expected to display characteristic absorption bands for its amide and ketone functional groups.
N-H Stretching: The primary amide group (-CONH₂) will show two characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. specac.com
C=O Stretching: The molecule contains two carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a slightly lower wavenumber, around 1650-1690 cm⁻¹. libretexts.org The presence of two distinct peaks in this region would be strong evidence for the two different carbonyl environments.
N-H Bending: The N-H bend of the primary amide (Amide II band) typically appears around 1640-1550 cm⁻¹.
C-H Stretching: The C-H stretching of the methyl group and the cyclopropane ring would be observed just below 3000 cm⁻¹. libretexts.org Specifically, the C-H bonds of a cyclopropane ring often show a characteristic absorption at slightly higher wavenumbers (around 3100-3000 cm⁻¹) than typical alkane C-H bonds.
A reference spectrum for the related compound Cyclopropanecarboxamide shows a strong C=O stretch at ~1650 cm⁻¹ and N-H stretches above 3200 cm⁻¹, which aligns with these predictions. nist.gov
Table 3: Predicted Infrared Absorption Bands for 1-Acetylcyclopropane-1-carboxamide
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (R-CONH₂) | N-H Stretch | 3400 - 3200 | Medium-Strong |
| Cyclopropyl C-H | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium |
| Ketone (R-CO-R) | C=O Stretch | ~1715 | Strong |
| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1690 - 1650 | Strong |
| Amide (R-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 | Medium |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Column Chromatography, HPLC)
Chromatographic methods are essential for the separation and purification of target compounds from reaction mixtures and for the assessment of their purity.
Column Chromatography: This technique is a standard method for the purification of cyclopropane derivatives on a preparative scale. unige.chepo.org The crude product containing 1-Acetylcyclopropane-1-carboxamide would be loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel (SiO₂). acs.org A mobile phase, typically a mixture of organic solvents like n-heptane/ethyl acetate (B1210297) or dichloromethane/methanol, is then passed through the column. unige.chepo.org Separation is achieved based on the differential polarity of the components in the mixture; compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly. nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique used for the final purity assessment of a synthesized compound. rsc.org A small amount of the sample is injected into the HPLC system, where it is passed through a column under high pressure. The purity of the 1-Acetylcyclopropane-1-carboxamide sample is determined by the resulting chromatogram. A pure sample should ideally yield a single, sharp, and symmetrical peak. pressbooks.pub The presence of additional peaks would indicate impurities. By using a detector like a photodiode array (PDA) detector, one can also obtain a UV spectrum of the peak, further confirming its identity and assessing its spectral homogeneity. pressbooks.pub
X-ray Crystallography for Solid-State Structure Determination
Should 1-Acetylcyclopropane-1-carboxamide be obtained as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govekb.eg
The resulting data would yield highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. It would confirm the geometry of the cyclopropane ring and the relative orientation of the acetyl and carboxamide substituents. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding involving the amide group. While this technique is powerful, its application is contingent upon the ability to grow suitable single crystals, and currently, there is no publicly available crystal structure for 1-Acetylcyclopropane-1-carboxamide.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining high-purity 1-acetylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of precursor molecules (e.g., via [2+1] cycloaddition or carbene insertion) followed by acetylation and carboxamide functionalization. Key steps include:
- Cyclopropane ring formation : Use of transition-metal catalysts (e.g., Rh or Cu) under inert atmospheres to minimize side reactions .
- Acetylation : Controlled acylation with acetic anhydride in anhydrous conditions to avoid hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature to enhance yield (e.g., lower temperatures reduce ring strain-induced decomposition) .
Q. How can the structural identity and purity of 1-acetylcyclopropane-1-carboxamide be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm cyclopropane geometry (e.g., NMR coupling constants for adjacent protons) and acetyl/carboxamide groups ( for acetyl CH3; for carboxamide NH) .
- X-ray crystallography : Resolve bond angles and torsional strain within the cyclopropane ring (e.g., bond angles ~60°) .
- Elemental analysis : Verify C, H, N composition within 0.3% of theoretical values .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of 1-acetylcyclopropane-1-carboxamide in enzyme inhibition, particularly for ACC deaminase?
- Methodological Answer :
- Kinetic assays : Measure values using Lineweaver-Burk plots under varying substrate (ACC) and inhibitor concentrations. Include pH-dependent studies to identify protonation states affecting binding (e.g., pH 7.4 for physiological relevance) .
- Docking simulations : Model interactions with ACC deaminase active sites (e.g., PLP cofactor binding pockets) using software like AutoDock Vina. Validate with mutagenesis (e.g., Ser/Ala substitutions in catalytic residues) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (, ) to distinguish entropic vs. enthalpic contributions .
Q. How can contradictory data on the stability of 1-acetylcyclopropane-1-carboxamide in aqueous environments be resolved?
- Methodological Answer :
- Controlled hydrolysis studies : Compare degradation rates under varying pH (4–10), temperatures (25–50°C), and ionic strengths. Use HPLC-MS to identify breakdown products (e.g., cyclopropane ring-opening intermediates) .
- Computational modeling : Calculate strain energy and hydrolysis activation barriers using DFT (e.g., B3LYP/6-31G* basis set) to predict reactivity .
- Cross-lab validation : Replicate conflicting studies under standardized conditions (e.g., IUPAC-recommended buffer systems) to isolate experimental variables .
Q. What bioanalytical approaches are suitable for tracking 1-acetylcyclopropane-1-carboxamide in plant-microbe systems?
- Methodological Answer :
- Stable isotope labeling : Synthesize -labeled compound for tracing metabolic fate via LC-MS/MS. Monitor incorporation into ethylene or microbial biomass .
- Fluorescent tagging : Conjugate with dansyl chloride or FITC for confocal microscopy imaging in root tissues or bacterial biofilms .
- Transcriptomic profiling : Use RNA-seq to identify upregulated/downregulated genes (e.g., acdS in α-Proteobacteria) upon exposure .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported enzymatic activity of ACC deaminase toward 1-acetylcyclopropane-1-carboxamide analogs?
- Methodological Answer :
- Meta-analysis : Collate kinetic data (, ) from multiple studies. Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance of variations .
- Structural alignment : Compare enzyme homologs (e.g., Rhizobium vs. Mesorhizobium ACC deaminase) using PyMOL to identify active-site divergences affecting substrate specificity .
- Error source evaluation : Audit assay conditions (e.g., cofactor concentrations, enzyme purity) to identify methodological biases .
Experimental Design Considerations
Q. What controls are essential when studying the biological activity of 1-acetylcyclopropane-1-carboxamide in plant stress responses?
- Methodological Answer :
- Negative controls : Use ACC deaminase-deficient microbial strains (e.g., acdS knockout mutants) to confirm compound-specific effects .
- Solvent controls : Include vehicle-only treatments (e.g., DMSO) to rule out solvent-induced stress .
- Dose-response curves : Test 0.1–100 µM concentrations to identify non-linear effects (e.g., hormesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
